
1-(2-Nitrophenyl)pyrrole
Overview
Description
1-(2-Nitrophenyl)pyrrole (1-NPyr) is a nitro-substituted heterocyclic compound featuring a pyrrole ring directly attached to a 2-nitrophenyl group at the N1 position (Figure 1). This compound is enantiomerically pure and thermodynamically stable, making it a versatile precursor in asymmetric synthesis and pharmaceutical applications . It is synthesized via microbial pathways (e.g., using Saccharomyces cerevisiae strains) or chemical methods such as reductive cyclization of this compound-2-carbaldehyde . Its stability and reactivity are attributed to the electron-withdrawing nitro group, which enhances electrophilic substitution on the pyrrole ring. Key applications include its role in synthesizing antiviral agents, anticancer scaffolds, and complex heterocycles like indolo(pyrrolo)quinoxalines .
Preparation Methods
Nucleophilic Aromatic Substitution under Alkaline Conditions
A patented method (CN101817774B) describes a highly regioselective preparation of 2-(2-nitrophenyl)pyrrole and 2,5-bis(2-nitrophenyl)pyrrole compounds via nucleophilic aromatic substitution (SNAr) reactions under alkaline conditions. The reaction involves:
- Reacting a pyrrole derivative (with an active hydrogen at the nitrogen) with a halogenated 2-nitrophenyl compound under basic conditions.
- The reaction proceeds with high regioselectivity, favoring substitution at the 2-position and 5-position of the pyrrole ring, avoiding N-arylation.
- The method tolerates various substituents on the aryl ring and pyrrole, expanding its versatility.
This approach is advantageous because it avoids the need for pre-functionalization of the pyrrole (e.g., halogenation or boronic acid formation) and expensive metal catalysts. The reaction conditions are relatively mild, and the yields are generally high due to the regioselectivity and efficiency of the SNAr mechanism.
Reaction Scheme Summary
Step | Reagents/Conditions | Outcome |
---|---|---|
1 | Pyrrole + 2-nitrohalobenzene + base | Nucleophilic aromatic substitution at 2-position of pyrrole |
2 | Work-up and purification | Isolation of 1-(2-nitrophenyl)pyrrole with high regioselectivity |
This method is supported by extensive experimental data demonstrating the absence of N-arylation products and high yields of the desired C-arylated pyrrole.
Practical Considerations and Stock Solution Preparation
For experimental and formulation purposes, this compound is often prepared as stock solutions in solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, or corn oil for biological assays. The preparation involves:
- Dissolving accurately weighed amounts of the compound in DMSO to prepare master stock solutions at defined molarities (e.g., 1 mM, 5 mM, 10 mM).
- Sequential dilution with co-solvents ensuring clarity at each step, aided by vortexing, ultrasound, or mild heating.
- Careful solvent addition order to maintain solubility and prevent precipitation.
A representative table for stock solution preparation is as follows:
Amount of this compound | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
---|---|---|---|
1 mg | 5.3141 | 1.0628 | 0.5314 |
5 mg | 26.5703 | 5.3141 | 2.657 |
10 mg | 53.1406 | 10.6281 | 5.3141 |
This practical data supports reproducible preparation for research and in vivo studies.
Summary Table of Preparation Methods
Method | Key Features | Advantages | Limitations |
---|---|---|---|
Nucleophilic Aromatic Substitution (SNAr) under alkaline conditions | High regioselectivity, no N-arylation, mild conditions | High yield, simple reagents, broad substrate scope | Requires suitable halogenated nitrophenyl precursors |
Metal-Catalyzed Direct Arylation | Uses metal catalysts, C-H activation | Direct arylation without pre-functionalization | Expensive catalysts, moderate yields, complex conditions |
Catalyst-Free Conjugate Addition | Solvent-free, room temperature, no catalyst | Mild, high yield for related derivatives | Primarily for 2-substituted pyrroles, not 1-substituted |
Stock Solution Preparation for Formulation | Accurate molarity control, solvent compatibility | Facilitates biological and material studies | Solubility limitations, requires careful solvent handling |
Chemical Reactions Analysis
1-(2-Nitrophenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrrole ring, particularly at the 2 and 5 positions. Common reagents include halogens and sulfonyl chlorides.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, such as pyrroloquinoxalines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(2-aminophenyl)pyrrole, while electrophilic substitution can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
Scientific Research Applications
The applications of 1-(2-nitrophenyl)pyrrole can be categorized into several key areas:
Organic Synthesis
- Building Block : It serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it suitable for creating heterocycles and other functionalized compounds.
- Reactivity : The nitro group can be reduced to form amines, which can further participate in diverse organic transformations.
Biological Applications
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against resistant bacterial strains, making them candidates for new antibiotics .
- Anticancer Potential : Studies have demonstrated that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and interference with tubulin polymerization. Specific derivatives have shown promising results against various cancer cell lines, indicating their potential as anticancer agents .
Medicinal Chemistry
- Drug Development : The compound's biological activities make it a lead candidate in drug discovery. Its derivatives are being explored for their potential as therapeutic agents targeting various diseases, including cancer and bacterial infections .
- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes, which is critical for understanding its mechanism of action in biological systems .
Material Science
- High-Performance Materials : Due to its thermal stability and electronic properties, this compound is utilized in the development of advanced materials such as polymers and conductive materials. Its unique structural features contribute to enhanced performance in these applications.
Case Study 1: Anticancer Activity
A study focused on the synthesis of pyrrole derivatives demonstrated that specific modifications to the this compound structure enhanced cytotoxicity against breast cancer cell lines. The research highlighted structure-activity relationships (SAR) that are pivotal for developing effective anticancer drugs .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of various nitrophenylpyrrole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that some compounds exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as novel antimicrobial agents .
Data Table
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Organic Synthesis | Building blocks for heterocycles | Useful in creating complex organic structures |
Biological Activity | Antimicrobial and anticancer properties | Effective against resistant bacteria and cancer cells |
Medicinal Chemistry | Lead compound in drug discovery | Potential therapeutic agents targeting multiple diseases |
Material Science | Development of polymers and conductive materials | Enhanced thermal stability and electronic properties |
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)pyrrole and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The pyrrole ring can interact with biological macromolecules, potentially affecting enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues with Varying Nitro Group Positions
1-(4-Nitrophenyl)pyrrole
The positional isomer 1-(4-nitrophenyl)pyrrole (Figure 2) demonstrates distinct physicochemical properties due to the para-substituted nitro group. Compared to 1-NPyr, it exhibits:
- Higher melting point (182°C vs. ~100–120°C for 1-NPyr) .
- Altered NMR shifts : The para-nitro group deshields aromatic protons, resulting in downfield ¹H NMR signals (δ 7.35–7.67 ppm) compared to 1-NPyr’s ortho-substituted system .
- Reactivity : The para isomer undergoes slower nucleophilic substitution due to reduced steric hindrance, favoring applications in polymer chemistry .
Property | 1-(2-Nitrophenyl)pyrrole | 1-(4-Nitrophenyl)pyrrole |
---|---|---|
Melting Point (°C) | ~100–120 | 182 |
¹H NMR (ArH, ppm) | 6.80–7.50* | 7.35–7.67 |
Yield in Synthesis (%) | 75–90 | 94 |
Key Application | Antiviral precursors | Polymer intermediates |
*Data inferred from structural analogs .
Substituent Effects on the Phenyl Ring
Halogen-Substituted Derivatives
- 1-(2-Chloro-4-fluorophenyl)pyrrole : The chloro and fluoro substituents enhance lipophilicity (logP ~2.8) compared to 1-NPyr (logP ~2.1), improving blood-brain barrier penetration in CNS drug candidates .
- 1-(2-Bromoethyl)pyrrole : The bromoethyl group increases molecular weight (174.04 g/mol vs. 188.18 g/mol for 1-NPyr) and density (1.47 g/cm³), favoring use in conductive polymers .
Methoxy and Trimethylsilyl Derivatives
- 2,5-Bis(trimethylsilyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole : Bulky trimethylsilyl groups confer steric protection, stabilizing the compound against oxidation (T₅₀% degradation >250°C vs. ~200°C for 1-NPyr) .
Heterocycle Replacement Studies
Pyrrole vs. Pyrazole and Sulfone Analogues
- 1-(2-Nitrophenyl)pyrazole : Replacing pyrrole with pyrazole reduces aromatic resonance energy, lowering thermal stability (m.p. 145°C vs. ~100–120°C for 1-NPyr) .
- Pyrryl 2-nitrophenyl sulfone (51) : The sulfone group enhances antiviral activity (IC₅₀ = 0.8 μM against HIV-1) compared to 1-NPyr’s moderate activity (IC₅₀ = 5.2 μM) .
Functional Group Modifications
Amino vs. Nitro Derivatives
- 1-(2-Aminophenyl)pyrrole: Reduction of the nitro group to amino (MW: 158.20 g/mol) increases basicity (pKa ~4.5 vs. ~1.2 for 1-NPyr) and utility in coupling reactions .
Carbaldehyde Derivatives
- 1-(2-Nitrobenzyl)pyrrole-2-carbaldehyde: The aldehyde group enables reductive amination for synthesizing diazocinones, achieving yields >80% under palladium catalysis .
Biological Activity
1-(2-Nitrophenyl)pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a nitrophenyl group. The presence of the nitro group enhances the compound's electron-withdrawing properties, which can influence its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction often involves the formation of covalent bonds with thiol groups in proteins, leading to a decrease in enzymatic activity.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Its derivatives have shown potent activity against various bacterial strains, including resistant strains .
Antimicrobial Properties
Numerous studies have focused on the antimicrobial potential of this compound and its derivatives. For instance:
- In vitro Studies : A study demonstrated that derivatives of this compound showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
- Resistance Mechanism : The compound's efficacy against resistant strains suggests a novel mechanism of action that could help combat antibiotic resistance .
Anticancer Activity
This compound has also been explored for its anticancer properties:
- Tubulin Polymerization Inhibition : Similar pyrrole derivatives have been reported to inhibit tubulin polymerization, which is crucial for cancer cell division. This suggests that this compound could potentially interfere with cancer cell proliferation .
- Case Studies : In studies involving various cancer cell lines, compounds related to this compound demonstrated significant cytotoxic effects, leading researchers to investigate their use as chemotherapeutic agents .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- Drug Development : Given its antimicrobial and anticancer properties, further exploration into the synthesis of new derivatives could lead to effective drugs targeting resistant infections and cancer.
- Mechanistic Studies : Detailed studies on the molecular mechanisms through which this compound exerts its effects are needed to optimize its therapeutic potential.
- Agricultural Applications : Investigating the use of this compound in agricultural settings could provide insights into its efficacy as a pesticide or herbicide.
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-(2-Nitrophenyl)pyrrole, and what parameters are critical for optimizing yield and purity?
The synthesis of this compound typically involves coupling reactions, such as Knoevenagel condensation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for aryl coupling .
- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nitro group stability and reaction efficiency .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating high-purity products .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assigns substituent positions on the pyrrole and nitrophenyl rings. For example, nitro group deshielding shifts aromatic protons downfield (δ 7.5–8.5 ppm) .
- IR spectroscopy : Confirms nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and pyrrole N–H (3400 cm⁻¹) groups .
- Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., m/z 189 for [M+H]⁺) and fragmentation patterns .
Q. What are the known biological activities of this compound derivatives?
Derivatives exhibit:
- Antileishmanial activity : Inhibition of Leishmania protozoans via nitro group reduction to cytotoxic intermediates (IC₅₀ ~10–50 µM) .
- Enzyme inhibition : Interaction with heme-containing enzymes (e.g., cytochrome P450) due to electron-deficient aromatic systems .
Advanced Questions
Q. How can computational methods predict the reactivity and stability of this compound in different solvents?
- DFT calculations : Optimize molecular geometry and predict HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, the nitro group lowers LUMO energy, enhancing electrophilicity .
- Solvent modeling : COSMO-RS simulations evaluate solvation effects on stability. Polar solvents stabilize the nitro group via dipole interactions .
- Transition state analysis : Predicts reaction pathways (e.g., nitro reduction kinetics) using Gaussian or ORCA software .
Q. How do substituent effects on the pyrrole ring influence the compound’s biological activity?
- Electron-withdrawing groups (EWGs) : Nitro groups enhance redox activity, enabling bioreductive activation in parasitic models .
- Steric effects : Bulky substituents at the pyrrole 2-position hinder target binding (e.g., 20% reduced activity with methyl groups) .
- Comparative studies : Analogues with fluorophenyl or methylpyrrole groups show reduced antileishmanial efficacy, highlighting nitro’s critical role .
Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?
- Parameter optimization : Re-evaluate catalyst loading (5–10 mol% Pd) and reaction time (12–24 hr) to address reproducibility issues .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .
- Cross-validation : Compare methods (e.g., microwave-assisted vs. traditional heating) to isolate yield discrepancies caused by heating uniformity .
Properties
IUPAC Name |
1-(2-nitrophenyl)pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNRTIQURQZGKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334407 | |
Record name | 1-(2-Nitrophenyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33265-60-0 | |
Record name | 1-(2-Nitrophenyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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